2-Iodo-4-isopropyl-1-methoxybenzene

Catalog No.
S15368700
CAS No.
M.F
C10H13IO
M. Wt
276.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-isopropyl-1-methoxybenzene

Product Name

2-Iodo-4-isopropyl-1-methoxybenzene

IUPAC Name

2-iodo-1-methoxy-4-propan-2-ylbenzene

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

InChI

InChI=1S/C10H13IO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3

InChI Key

RSFTWHHGZLISMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)I

2-Iodo-4-isopropyl-1-methoxybenzene is an organic compound characterized by the molecular formula C10H13IOC_{10}H_{13}IO. This compound features a benzene ring substituted with an iodine atom at the second position, an isopropyl group at the fourth position, and a methoxy group at the first position. The presence of these substituents significantly influences its chemical properties and reactivity. The compound is classified under halogenated aromatic compounds, which are known for their diverse applications in chemistry and biology .

, primarily due to the electrophilic nature of the iodine atom and the substituents on the benzene ring:

  • Electrophilic Aromatic Substitution: The iodine atom, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophiles.
  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution.
  • Oxidation Reactions: The isopropyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction Reactions: The iodine can be reduced to yield hydrogenated derivatives of benzene.

Common reagents used in these reactions include magnesium for Grignard reactions, potassium permanganate for oxidation, and sodium borohydride for reduction.

The biological activity of 2-Iodo-4-isopropyl-1-methoxybenzene has been explored in various studies. Its structure suggests potential interactions with biological systems, particularly in drug development. Compounds similar to this one have shown promise as pharmaceuticals due to their ability to modulate biological pathways. For instance, derivatives of iodobenzene compounds have been investigated for their roles as catalysts in oxidation reactions and as intermediates in synthesizing biologically active molecules .

The synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution. One common method includes:

  • Iodination of 1-Isopropyl-4-methoxybenzene: This can be achieved using iodine along with an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.
  • The reaction proceeds with the substitution of an iodine atom at the desired position on the benzene ring.

In industrial settings, synthesis may involve optimized conditions for yield and purity, often utilizing continuous flow reactors .

2-Iodo-4-isopropyl-1-methoxybenzene has several applications in various fields:

  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Potential use in developing radiolabeled compounds for imaging studies.
  • Pharmaceutical Development: Investigated for its potential role in drug synthesis and development.
  • Industrial

Interaction studies involving 2-Iodo-4-isopropyl-1-methoxybenzene focus on its reactivity with other chemical species. For example, studies have shown that its electrophilic nature allows it to participate in various substitution reactions. Moreover, its behavior in oxidation processes has been examined, revealing insights into how substituents influence reactivity and product formation .

Several compounds share structural similarities with 2-Iodo-4-isopropyl-1-methoxybenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-2-isopropyl-4-methoxybenzeneIodine at the first positionDifferent substitution pattern affects reactivity
1-Iodo-4-methoxybenzeneIodine at the first positionLacks isopropyl group; different physical properties
2-Iodo-4-methoxybenzeneIodine at the second positionSimilar but lacks isopropyl group; affects chemical behavior

Uniqueness: 2-Iodo-4-isopropyl-1-methoxybenzene's unique combination of substituents (iodine, isopropyl, and methoxy) provides distinct chemical properties that differentiate it from other similar compounds. This specific arrangement influences its reactivity patterns and potential applications in both chemistry and biology .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

276.00111 g/mol

Monoisotopic Mass

276.00111 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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